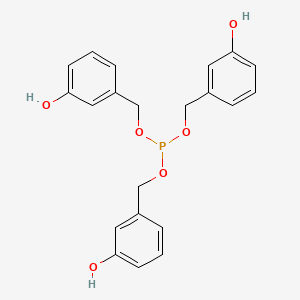
Tris(m-methylphenyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(m-methylphenyl) phosphite is an organophosphorus compound with the molecular formula C21H21O3P. It is a colorless to pale yellow crystalline solid with a distinct aromatic odor. This compound is known for its applications in organic synthesis and as an antioxidant in polymeric materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(m-methylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride (PCl3) with m-methylphenol (m-cresol) in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds via the formation of intermediate mono- and di-substituted phosphites, which are then fully substituted to form the this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in continuous flow reactors. This method allows for efficient production with high yields and reduced reaction times. The use of microreactors and optimized reaction conditions can achieve kilogram-scale production with yields up to 88% .
Análisis De Reacciones Químicas
Types of Reactions: Tris(m-methylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium (Pd) and platinum (Pt) are used to form coordination complexes[][3].
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphites.
Coordination: Metal-phosphite complexes[][3].
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of tris(m-methylphenyl) phosphite involves its ability to donate electrons and form stable complexes with metal ions. This property makes it an effective antioxidant, as it can scavenge free radicals and prevent oxidative degradation. In coordination chemistry, it acts as a ligand, donating its lone pair of electrons to form stable metal-phosphite complexes .
Comparación Con Compuestos Similares
- Tris(4-methylphenyl) phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(allylphenyl) phosphite
- Tris(mercaptobenzothiazoyl) thiophosphate
Comparison: Tris(m-methylphenyl) phosphite is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct steric and electronic properties. Compared to tris(4-methylphenyl) phosphite, it has a different spatial arrangement, affecting its reactivity and coordination behavior. The presence of methyl groups in the meta position also influences its antioxidant activity, making it a valuable compound in polymer stabilization .
Propiedades
Número CAS |
620-38-2 |
|---|---|
Fórmula molecular |
C21H21O6P |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
tris[(3-hydroxyphenyl)methyl] phosphite |
InChI |
InChI=1S/C21H21O6P/c22-19-7-1-4-16(10-19)13-25-28(26-14-17-5-2-8-20(23)11-17)27-15-18-6-3-9-21(24)12-18/h1-12,22-24H,13-15H2 |
Clave InChI |
BZOQMVCFICSPPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)COP(OCC2=CC(=CC=C2)O)OCC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


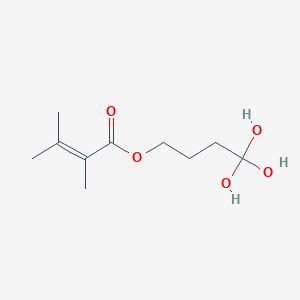
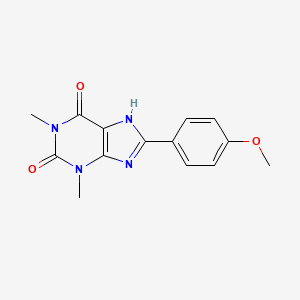

![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
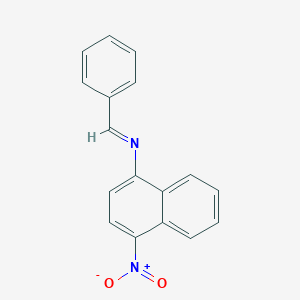
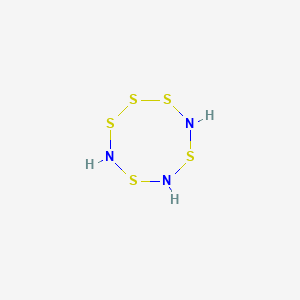
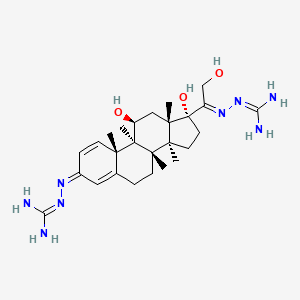
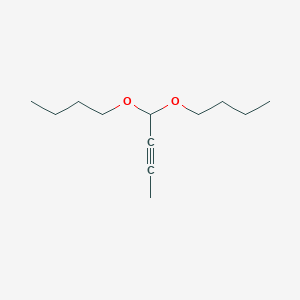
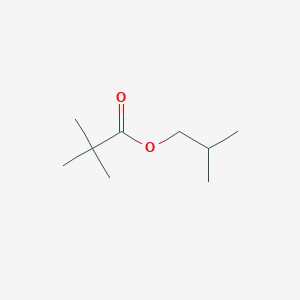
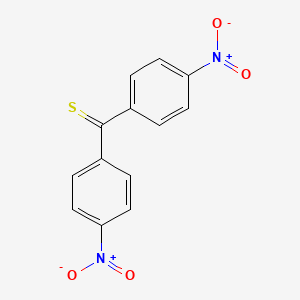
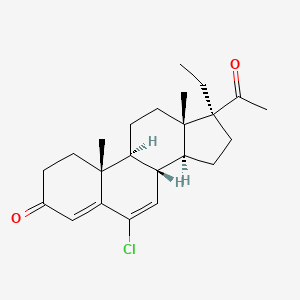
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
